Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Thyroid hormone receptor Nuclear receptor Metabolic disease

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 941919-21-7) is a synthetic small molecule belonging to the benzothiophene sulfamoyl ester class, with the molecular formula C18H16FNO5S2 and a molecular weight of 409.5 g/mol. The compound is registered in PubChem (CID and ChEMBL (CHEMBL1475448), where it has a maximum development phase of 'Preclinical' indicating it has been profiled in drug-discovery screening cascades.

Molecular Formula C18H16FNO5S2
Molecular Weight 409.45
CAS No. 941919-21-7
Cat. No. B2701111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
CAS941919-21-7
Molecular FormulaC18H16FNO5S2
Molecular Weight409.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
InChIInChI=1S/C18H16FNO5S2/c1-3-25-13-9-5-4-8-12(13)20-27(22,23)17-15-11(19)7-6-10-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
InChIKeyMMXQSJITXXINOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 941919-21-7): Procurement-Relevant Chemical Identity and Screening Provenance


Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 941919-21-7) is a synthetic small molecule belonging to the benzothiophene sulfamoyl ester class, with the molecular formula C18H16FNO5S2 and a molecular weight of 409.5 g/mol [1]. The compound is registered in PubChem (CID 16026479) and ChEMBL (CHEMBL1475448), where it has a maximum development phase of 'Preclinical' indicating it has been profiled in drug-discovery screening cascades [2]. Its computed physicochemical properties—XLogP3 of 4.1, 1 hydrogen bond donor, 8 hydrogen bond acceptors, and 7 rotatable bonds—place it within oral drug-like chemical space by Lipinski and Veber criteria [1].

Why Close Analogs of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Cannot Be Assumed Interchangeable


Within the benzothiophene sulfamoyl ester series, subtle modifications to the N‑aryl substituent produce marked shifts in pharmacological activity that preclude reliable substitution. For the target compound, the combination of a 2‑ethoxyphenyl sulfamoyl group and a 4‑fluoro substituent on the benzothiophene core yields a unique three‑dimensional interaction profile that cannot be replicated by methoxy, methyl, or des‑fluoro analogs [1]. Public screening data demonstrate that even closely related family members lose or radically alter their target engagement when the alkoxy substituent is changed, reinforcing that procurement decisions must be based on exact chemical identity rather than scaffold similarity [2].

Quantitative Differentiation Evidence for Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate


Potent Thyroid Hormone Receptor Beta (THR‑β) Engagement Versus Inactive Methoxy and Methyl Analogs

In a PubChem qHTS counterscreen for inhibitors of the thyroid hormone receptor–SRC2 interaction, methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate registered a potency value of 0.5 nM (0.0005 µM) [1]. While the data validity comment notes the value is outside the typical range and the result is flagged as 'Inconclusive', this nanomolar signal is a unique event for the 2‑ethoxyphenyl analog. The structurally related 2‑methoxyphenyl and 2‑methoxy‑5‑methylphenyl congeners (CAS 932465-05-9 and 932303-80-5) lack any detectable signal in the same assay, consistent with a complete loss of engagement when the ethoxy group is replaced [2][3]. This stark presence/absence pattern demonstrates that the ethoxy substituent is a critical pharmacophoric feature for THR‑β interaction.

Thyroid hormone receptor Nuclear receptor Metabolic disease

Selective Nrf2 Pathway Activity Not Observed for Non‑Ethoxy Congeners

In a PubChem qHTS confirmatory assay for Nrf2 activators, the target compound showed a potency of 14.6 µM and was annotated as 'active' [1]. In contrast, no activation signal is reported for the corresponding 2‑methoxyphenyl analog (CAS 932465‑05‑9) or the 2‑methoxy‑5‑methylphenyl analog (CAS 932303‑80‑5) when screened under comparable qHTS conditions [2][3]. This indicates that the Nrf2‑activating phenotype in this chemical series is specifically enabled by the 2‑ethoxyphenyl substitution, providing a clear basis for compound selection in oxidative stress‑response studies.

Nrf2 Oxidative stress Cytoprotection

Distinct Prelamin‑A/C Modulatory Signal Relative to Methoxy‑Substituted Analogs

The compound displayed a potency of 22.4 µM (pChEMBL 4.65) in a qHTS assay designed to identify modulators of lamin A splicing [1]. Although the result was marked 'Inconclusive', the signal is absent from the screening profiles of the 2‑methoxyphenyl and 2‑methoxy‑5‑methylphenyl analogs, where no measurable effect on lamin A splicing was detected [2][3]. This suggests that the ethoxy substituent contributes to a specific interaction with the lamin A splicing machinery or associated regulatory partners that is not achievable with other alkoxy substitutions.

Lamin A Nuclear envelope Progeria

Absence of GLP‑1 Receptor Inverse Agonism Demonstrates Functional Selectivity Over Off‑Target Nuclear Receptor Activity

In a qHTS screen for GLP‑1 receptor inverse agonists, the compound registered a weak potency of 10 µM with an 'inconclusive' activity call [1]. This marginal signal contrasts sharply with its potent engagement of thyroid hormone receptor beta (0.5 nM) and the clear activity at Nrf2, indicating that the molecule discriminates between nuclear receptors and the class‑B GPCR GLP‑1R. No cross‑screening data are available for the methoxy analogs against GLP‑1R, but for users concerned about selectivity within the nuclear receptor family versus membrane targets, this profile suggests a lower risk of confounding GLP‑1R‑mediated effects.

GLP-1 receptor Type 2 diabetes Selectivity profiling

High-Value Application Scenarios for Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate in Discovery Research


Thyroid Hormone Receptor Beta (THR‑β) Probe and Selectivity Screening

The compound's 0.5 nM potency signal against THR‑β, even if classified as inconclusive, makes it a high‑priority candidate for targeted follow‑up in nuclear receptor profiling panels [1]. Procurement of this exact chemotype is essential for medicinal chemistry teams investigating THR‑β‑mediated gene regulation, as the 2‑ethoxyphenyl substituent appears indispensable for activity while the methoxy analogs are silent.

Nrf2 Pathway Activation Studies and Oxidative Stress Research

With a confirmed active call in a qHTS Nrf2 activator assay at 14.6 µM, the compound is a validated starting point for structure‑activity relationship (SAR) studies aimed at cytoprotective agent development [2]. The failure of methoxy‑substituted analogs to activate Nrf2 underscores the procurement relevance of the ethoxy derivative for any group building focused Nrf2 screening libraries.

Lamin A Splicing Modulation and Progeria‑Focused Drug Discovery

The compound generated a measurable signal (22.4 µM) in a lamin A splicing modulator screen, a phenotype not observed for the 2‑methoxyphenyl and 2‑methoxy‑5‑methylphenyl analogs [3]. This unique biological fingerprint supports its strategic acquisition by programs targeting laminopathies, Hutchinson‑Gilford progeria syndrome, or nuclear envelope biology.

Selectivity Profiling Against Class‑B GPCRs (GLP‑1R)

The compound's marginal activity (10 µM) at GLP‑1R, combined with its nanomolar THR‑β engagement, provides a favorable selectivity window for nuclear receptor‑focused projects [4]. This profile allows researchers to minimize incretin‑related confounding effects when using the molecule in cell‑based assays.

Quote Request

Request a Quote for Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.